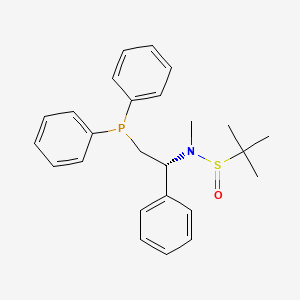![molecular formula C15H16FN B15092174 1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)
1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group and a methyl group, along with an ethanamine side chain. The unique structural attributes of this compound make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Formation of Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where a halogenated biphenyl derivative reacts with an amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ethanamine side chain into different functional groups, such as alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research explores its potential therapeutic applications, such as acting as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the structural features of the compound, such as the presence of the fluoro and methyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine include other biphenyl derivatives with different substituents. For example:
1-(4’-Chloro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with a chloro group instead of a fluoro group.
1-(4’-Fluoro-2’-ethyl-[1,1’-biphenyl]-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of 1-(4’-Fluoro-2’-methyl-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C15H16FN |
|---|---|
Molekulargewicht |
229.29 g/mol |
IUPAC-Name |
1-[4-(4-fluoro-2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-10-9-14(16)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9,11H,17H2,1-2H3 |
InChI-Schlüssel |
RNQQDXODHKOWTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


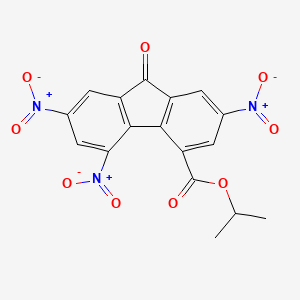
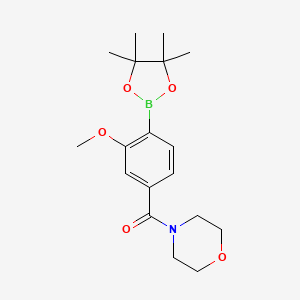
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

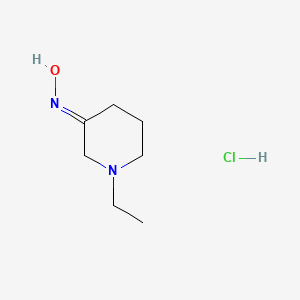
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)
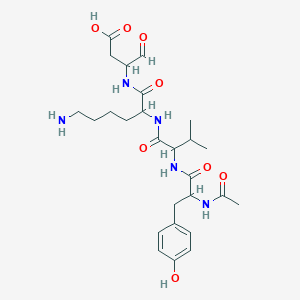
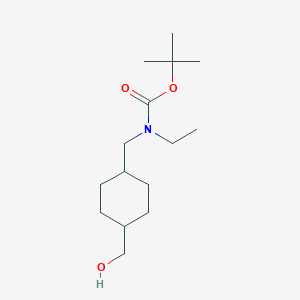
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
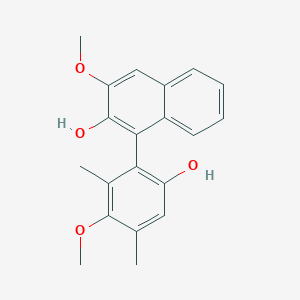
![7-Amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one](/img/structure/B15092161.png)


